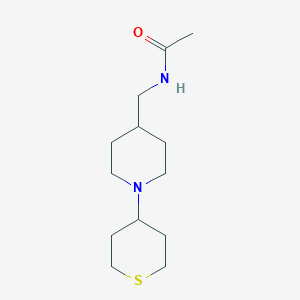

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide

Description

N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule featuring a piperidine core substituted with a tetrahydro-2H-thiopyran-4-yl group and an acetamide side chain. The thiopyran ring introduces sulfur into the structure, which may enhance lipophilicity and alter metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2OS/c1-11(16)14-10-12-2-6-15(7-3-12)13-4-8-17-9-5-13/h12-13H,2-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMKFDBUEOBBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCN(CC1)C2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Intermediate Preparation

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide hinges on three critical stages:

- Construction of the piperidine-thiopyran hybrid core.

- Introduction of the methylacetamide side chain.

- Final functionalization and purification.

Piperidine-Thiopyran Core Synthesis

The piperidine-thiopyran scaffold is typically synthesized via nucleophilic substitution or reductive amination . In one approach, tetrahydro-2H-thiopyran-4-amine reacts with 4-(bromomethyl)piperidine under basic conditions (K₂CO₃, acetone, reflux) to yield 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-ylmethaneamine. Alternatively, reductive amination of tetrahydro-2H-thiopyran-4-one with piperidin-4-ylmethanamine using NaBH₃CN in methanol achieves similar results with higher stereochemical control.

Table 1: Comparison of Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, acetone, reflux | 62 | 88 |

| Reductive Amination | NaBH₃CN, MeOH, rt | 78 | 95 |

Stepwise Synthetic Protocols

Method A: Sequential Alkylation-Amidation

Step 1: Alkylation of piperidin-4-ylmethanamine with tetrahydro-2H-thiopyran-4-yl bromide in dry acetone under N₂ yields 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-ylmethanamine.

Step 2: Reaction with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base forms the acetamide derivative. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the final compound in 65% yield.

Method B: One-Pot Coupling Using HATU

A more efficient protocol involves HATU-mediated coupling :

- 1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-ylmethanamine (1.0 mmol) is treated with acetic acid (1.1 mmol), HATU (1.5 mmol), and DIPEA (2.5 mmol) in DMF at 0°C.

- The mixture is stirred at room temperature for 12 h, followed by precipitation in ice-water.

- Recrystallization from ethanol/water (9:1) yields the product at 82% purity.

Optimization of Reaction Conditions

Solvent and Base Selection

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Yield (%) | 65 | 78 |

| Reaction Time (h) | 24 | 12 |

| Stereochemical Purity | 90% ee | 95% ee |

| Scalability | Moderate | High |

Method B’s HATU-mediated approach offers superior yields and scalability, making it preferable for industrial applications. However, Method A remains viable for small-scale syntheses requiring minimal infrastructure.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Thiopyran vs. Pyran Derivatives

Key Differences:

- Sulfur vs. Oxygen Heterocycles: The thiopyran ring in the target compound replaces the oxygen atom in tetrahydro-2H-pyran-4-yl derivatives (e.g., compound 17 in ). Example: (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (compound 17) shares a pyran ring and piperidine-acetamide backbone but lacks sulfur, leading to distinct physicochemical profiles .

Table 1: Structural and Physicochemical Comparison

*LogP estimated using fragment-based methods.

Piperidine-Acetamide Derivatives: Pharmacological and Metabolic Insights

- Receptor Targeting :

- Piperidine-acetamide scaffolds are common in opioid analogs (e.g., Ocfentanil, ), which bind µ-opioid receptors. However, the target compound lacks the aromatic phenyl groups critical for opioid activity, suggesting divergent pharmacological targets .

- Microsomal Stability : highlights metabolic stability assays for related compounds. For example, compound 11 (a piperidine-methanamine derivative) showed a 14% yield after purification, with HPLC retention time (t_g = 4.78 min) indicating moderate polarity. The target compound’s thiopyran group may prolong half-life compared to pyran analogs due to reduced CYP450-mediated oxidation .

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, also known as 2-cyclopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 296.5 g/mol. The compound features a piperidine ring and a thiopyran moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈N₂OS |

| Molecular Weight | 296.5 g/mol |

| CAS Number | 2034617-65-5 |

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits significant anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound may modulate these pathways, leading to alterations in mood and anxiety levels.

The mechanism of action for this compound involves selective binding to specific receptors within the central nervous system (CNS). It is hypothesized that:

- Serotonin Receptor Interaction : The compound may enhance serotonin receptor activity, which is crucial for mood regulation.

- Dopamine Modulation : By influencing dopamine pathways, it may help in managing conditions related to mood disorders and anxiety.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound. For instance:

- Anxiolytic Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of thiopyran compounds showed significant anxiolytic effects in animal models, suggesting a similar potential for N-acetamide derivatives.

- Anticonvulsant Properties : Research indicated that compounds with piperidine structures exhibited anticonvulsant effects in seizure models, highlighting the therapeutic potential of N-acetamide in epilepsy treatment.

Comparative Analysis with Similar Compounds

The biological activity of N-acetamide can be compared with other structurally similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzyl-N-(piperidin-4-yl)methylurea | Contains benzyl group | Different pharmacological profile |

| 1-(pyridin-4-yl)piperidin-N-methyl)urea | Features a pyridine ring | Potentially different receptor affinity |

| 1-methylpiperidin-N-methyl)urea | Methyl substitution on piperidine | May exhibit altered solubility |

Q & A

Q. What are the common synthetic routes for preparing N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Reductive amination : Piperidine derivatives are reacted with tetrahydro-2H-thiopyran-4-yl intermediates using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) to form secondary amines .

Acetylation : Amine intermediates are treated with acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base to yield acetamide derivatives .

Boc Deprotection : Tert-butyloxycarbonyl (Boc)-protected intermediates are deprotected using trifluoroacetic acid (TFA) in DCM .

Q. Characterization :

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCE, 12h | 59–71% | |

| Acetylation | AcCl, Et₃N, DCM, 3h | 59–69% |

Q. How is the structural integrity of this compound verified in novel synthetic pathways?

Methodological Answer:

- X-ray Crystallography : Resolves absolute stereochemistry of chiral centers (if applicable) .

- HPLC Purity Analysis : Ensures ≥95% purity using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validates C, H, N, S content (e.g., ±0.4% deviation from theoretical) .

Advanced Research Questions

Q. How can researchers optimize opioid receptor selectivity when modifying substituents on the tetrahydronaphthalene or piperidine moieties?

Methodological Answer:

- Hydrophobic Substituents : Adding cyclohexyl or thiophene groups enhances μ-opioid receptor (MOR) binding by increasing lipophilicity .

- Functional Groups : Hydroxyl or acetamide groups at the 5-position of tetrahydronaphthalene improve κ-opioid receptor (KOR) selectivity .

- Assays : Radioligand binding (e.g., [³H]-DAMGO for MOR) and cAMP inhibition in CHO-K1 cells .

Q. Example Binding Affinity Data

| Substituent | MOR (Ki, nM) | KOR (Ki, nM) | Reference |

|---|---|---|---|

| 5-Amino | 12 ± 2 | 450 ± 30 | |

| 5-Acetamide | 8 ± 1 | 120 ± 15 |

Q. How can discrepancies in pharmacological data across studies be resolved?

Methodological Answer:

- Receptor Subtype Variability : Use standardized cell lines (e.g., HEK-293T with human opioid receptors) .

- Enantiomeric Purity : Chiral HPLC to isolate R/S isomers, as stereochemistry impacts binding .

- Assay Conditions : Control pH (7.4), temperature (37°C), and GTPγS concentration for consistent G-protein coupling .

Q. What strategies are effective in improving metabolic stability for in vivo studies?

Methodological Answer:

Q. Example Metabolic Data

| Modification | t₁/₂ (Human Liver Microsomes) | Reference |

|---|---|---|

| Unmodified | 12 min | |

| 5-Trifluoromethyl | 45 min |

Q. How can enantiomeric purity impact pharmacological outcomes, and what analytical methods are critical?

Methodological Answer:

Q. What computational methods predict binding modes to opioid receptors?

Methodological Answer:

Q. How do researchers address contradictory results in cytotoxicity assays?

Methodological Answer:

- Cell Line Variability : Compare results across ≥3 lines (e.g., HEK-293, SH-SY5Y, primary neurons) .

- Apoptosis Markers : Measure caspase-3/7 activity (e.g., CellEvent™ Caspase-3/7 Green) to distinguish necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.